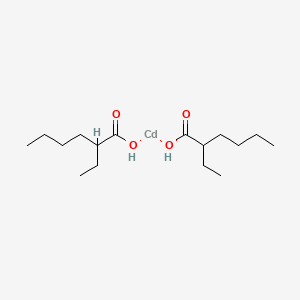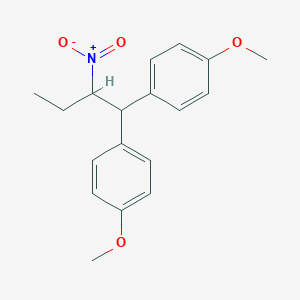![molecular formula C10H6F8 B13789548 Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro- CAS No. 77549-74-7](/img/structure/B13789548.png)
Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,3,4,4,5,6-Octafluorotricyclo[44002,5]dec-8-ene is a fluorinated tricyclic compound known for its unique structural properties and high thermal stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene typically involves multiple steps, starting from simpler fluorinated precursors. One common method involves the cyclization of a fluorinated diene with a suitable dienophile under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are possible, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Fluorinated amines or thiols.
科学的研究の応用
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene has several applications in scientific research:
Materials Science: Used in the development of high-performance polymers and coatings due to its thermal stability and chemical resistance.
Organic Chemistry: Serves as a building block for the synthesis of complex fluorinated molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Employed in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include disruption of hydrogen bonding networks and alteration of protein conformation.
類似化合物との比較
Similar Compounds
1,2,3,3,4,4,5,6-Octafluorobicyclo[4.4.0]dec-8-ene: Similar structure but lacks the tricyclic framework.
1,2,3,3,4,4,5,6-Octafluorocyclohexene: A simpler fluorinated cyclic compound with fewer rings.
Uniqueness
1,2,3,3,4,4,5,6-Octafluorotricyclo[4.4.0.02,5]dec-8-ene is unique due to its tricyclic structure, which imparts higher thermal stability and distinct chemical reactivity compared to its bicyclic and monocyclic counterparts. This makes it particularly valuable in applications requiring robust and stable materials.
特性
CAS番号 |
77549-74-7 |
|---|---|
分子式 |
C10H6F8 |
分子量 |
278.14 g/mol |
IUPAC名 |
1,2,3,3,4,4,5,6-octafluorotricyclo[4.4.0.02,5]dec-8-ene |
InChI |
InChI=1S/C10H6F8/c11-5-3-1-2-4-6(5,12)8(14)7(5,13)9(15,16)10(8,17)18/h1-2H,3-4H2 |
InChIキー |
DDSRYTILPPTKDF-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC2(C1(C3(C2(C(C3(F)F)(F)F)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


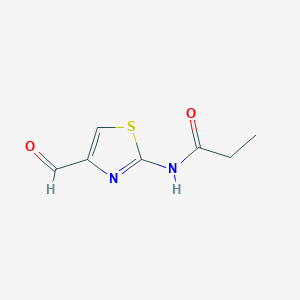
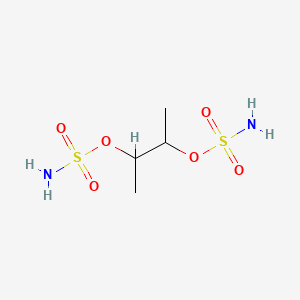
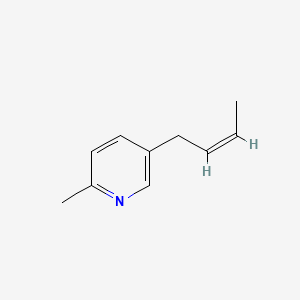
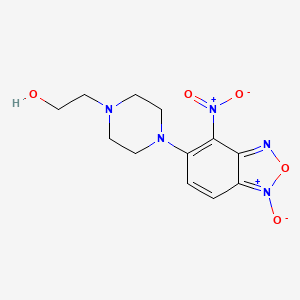

![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
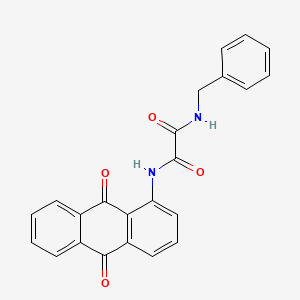
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
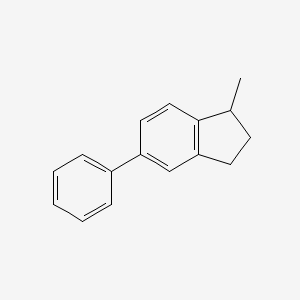
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
